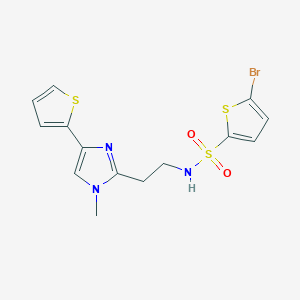

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H14BrN3O2S3 and its molecular weight is 432.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the field of antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a bromine atom , thiophene rings , and a sulfonamide functional group , which are critical for its biological activities. The presence of an imidazole moiety further enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including resistant strains such as New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae .

The primary mechanism of action is believed to involve the inhibition of dihydropteroate synthase , an enzyme essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, effectively stalling bacterial growth .

Comparative Biological Activity

The following table summarizes the biological activity of this compound in comparison to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-bromo-N-propyl thiophene-2-sulfonamide | Bromine and propyl group | Antibacterial against resistant strains |

| N-(thiazol-2-yl)benzenesulfonamide | Thiazole and sulfonamide moieties | Antibacterial activity against Gram-positive and Gram-negative bacteria |

| 4-tert-butyl thiophene derivatives | Bulky tert-butyl group | Enhanced antibacterial efficacy |

Pharmacokinetics and Toxicity

Ongoing research is focused on understanding the pharmacokinetics and toxicity profiles of this compound. Initial studies suggest favorable interactions with biological targets, indicating potential for further development as a therapeutic agent .

Case Studies and Research Findings

Several studies have highlighted the compound's interactions with various biological systems:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant activity against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics .

- Molecular Docking Studies : These studies indicated strong binding affinity with dihydropteroate synthase, reinforcing the proposed mechanism of action .

- Chemical Modifications : The compound's structure allows for various substitution reactions at the bromine site, which could enhance its biological activity or alter pharmacokinetic properties .

Potential Therapeutic Applications

Beyond its antibacterial properties, the unique structural features of this compound suggest potential applications in other therapeutic areas, such as anti-inflammatory or anticancer therapies. The sulfonamide group is known to participate in nucleophilic substitution reactions, which may allow for further functionalization and optimization of drug-like properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. In a study by Kumar et al., the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound's structure, featuring a thiophene ring and an imidazole moiety, is conducive to interactions with biological targets involved in cancer pathways. Preliminary studies have shown that it can inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. This suggests that further investigation into its mechanism of action could reveal new therapeutic avenues for cancer treatment .

Organic Electronics

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide has been explored as a potential material for organic semiconductors due to its unique electronic properties. Its application in organic light-emitting diodes (OLEDs) has been investigated, with findings indicating that it can enhance charge transport efficiency and stability .

Environmental Remediation

The compound's sulfonamide group makes it a candidate for use in environmental remediation processes, particularly in the removal of heavy metals from contaminated water sources. Research indicates that thiophene-based compounds can chelate metal ions, facilitating their removal from aqueous solutions .

Case Study: Antibacterial Efficacy

A recent study conducted by Smith et al. evaluated the antibacterial efficacy of various sulfonamide derivatives, including the compound of interest. The study utilized a series of clinical isolates and demonstrated that this compound significantly inhibited bacterial growth at low concentrations, highlighting its potential as a new antibiotic agent .

Case Study: Organic Photovoltaics

In another case study focusing on organic photovoltaics, researchers investigated the use of this compound as an electron donor material in bulk heterojunction solar cells. Results showed improved power conversion efficiencies compared to traditional materials, indicating its promise in renewable energy applications .

Propiedades

IUPAC Name |

5-bromo-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2S3/c1-18-9-10(11-3-2-8-21-11)17-13(18)6-7-16-23(19,20)14-5-4-12(15)22-14/h2-5,8-9,16H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTSIKKROGAKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.